molecular formula C16H20F2O3 B1326171 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898786-83-9

2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1326171
CAS No.: 898786-83-9
M. Wt: 298.32 g/mol
InChI Key: ZVDSLXCFTJCNCC-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound with the molecular formula C16H20F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The dioxane ring contributes to the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
  • 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)benzaldehyde

Uniqueness

Compared to similar compounds, 2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to its specific substitution pattern and the presence of the butyrophenone moiety. This structural difference imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSLXCFTJCNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645960
Record name 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-83-9
Record name 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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